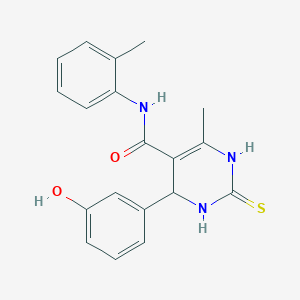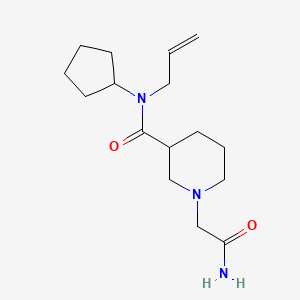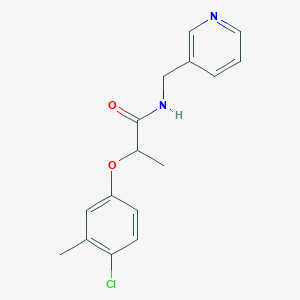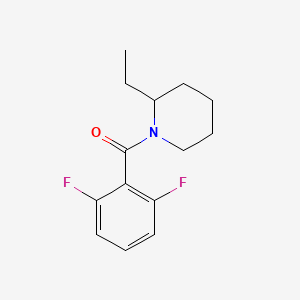![molecular formula C19H23N5O2 B4057344 2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)
2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Descripción general
Descripción
The compound contains several functional groups including a cyclohexyl group, a 1,2,4-triazole ring, and a benzoxazole ring. Compounds containing these functional groups are often involved in a wide range of biological activities .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a benzoxazole ring, which is a fused ring system with a benzene ring and an oxazole ring.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and benzoxazole rings. Triazoles are known to participate in a variety of chemical reactions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Triazoles and benzoxazoles are prominent in synthetic organic chemistry due to their diverse applications, ranging from pharmaceuticals to materials science. The synthesis of these compounds often involves innovative methodologies that enable the construction of complex molecules. For instance, the synthesis of new classes of cyclic dipeptidyl ureas via Ugi reactions and subsequent modifications to introduce triazinyl alaninamides showcases the creative approaches in generating novel compounds with potentially unique properties (Sañudo et al., 2006). Similarly, the one-pot synthesis of oxoisoindoline-1,2,3-triazole hybrids highlights the efficiency of combining Ugi and click reactions, presenting a straightforward method to access complex structures (Akrami et al., 2016).
Biological Activities
Compounds containing triazole, benzoxazole, and carboxamide functionalities have been explored for various biological activities, including antimicrobial and antiviral properties. A study on benzamide-based 5-aminopyrazoles demonstrated significant antiviral activities against bird flu influenza (H5N1), suggesting the potential of these compounds in developing new antiviral drugs (Hebishy et al., 2020). Furthermore, thiosemicarbazides and 1,2,4-triazolethiones derived from benzohydrazide showed potent antioxidant activities, indicating their usefulness in addressing oxidative stress-related conditions (Nazarbahjat et al., 2014).
Materials Science Applications
The structural flexibility and sorption behavior of metal-organic frameworks (MOFs) featuring triazole rings have been researched for their potential in gas storage and separation. For example, a porous cuprous triazolate framework demonstrated exceptional framework flexibility and selective sorption behavior, making it suitable for efficient gas separation and storage applications (Zhang & Chen, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-11(17-21-12(2)23-24-17)20-18(25)14-8-9-15-16(10-14)26-19(22-15)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,20,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXTXCOZWALRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)NC(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B4057279.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4057303.png)

![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate](/img/structure/B4057318.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4057325.png)

![methyl 4-({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)benzoate](/img/structure/B4057349.png)


![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)

![2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)